molecular formula C16H10N2 B3168337 Diazene, bis(4-ethynylphenyl)- CAS No. 92792-15-9

Diazene, bis(4-ethynylphenyl)-

Cat. No.: B3168337
CAS No.: 92792-15-9
M. Wt: 230.26 g/mol
InChI Key: UWRWLWRXCLCEAL-UHFFFAOYSA-N
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Description

Diazene, bis(4-ethynylphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethynylphenyl groups attached to a diazene moiety

Biochemical Analysis

Biochemical Properties

Diazene, bis(4-ethynylphenyl)- plays a significant role in biochemical reactions, particularly in the context of polymerization and aggregation-induced emission. This compound interacts with various enzymes and proteins, facilitating the formation of hyperbranched polymers. For instance, it has been used in the synthesis of hyperbranched conjugated poly(tetraphenylethene), where it interacts with catalysts like TaBr5 to form high molecular weight polymers . These interactions are crucial for the compound’s role in biochemical processes, as they enable the formation of complex polymer structures with unique properties.

Cellular Effects

Diazene, bis(4-ethynylphenyl)- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form hyperbranched polymers can impact cellular processes by altering the physical properties of the cellular environment. This can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Diazene, bis(4-ethynylphenyl)- involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s biochemical activity and its ability to influence various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diazene, bis(4-ethynylphenyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits high thermal stability, with degradation temperatures up to 443°C in nitrogen and air . This stability allows for prolonged use in laboratory experiments, where its effects on cellular function can be observed over extended periods.

Dosage Effects in Animal Models

The effects of Diazene, bis(4-ethynylphenyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. For instance, high doses of the compound could potentially disrupt cellular metabolism and cause oxidative stress, leading to cell damage and apoptosis . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

Diazene, bis(4-ethynylphenyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in polymerization reactions highlights its involvement in metabolic pathways that produce complex polymer structures. These pathways are essential for the compound’s function in biochemical processes, as they enable the formation of polymers with unique properties and applications .

Transport and Distribution

The transport and distribution of Diazene, bis(4-ethynylphenyl)- within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cellular environment. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

Diazene, bis(4-ethynylphenyl)- exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s ability to interact with specific biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(4-ethynylphenyl)- typically involves the coupling of ethynylphenyl groups with a diazene precursor. One common method is the decarbonylative polyaddition of diyne monomers such as bis(4-ethynylphenyl)dimethylsilane with terephthaloyl dichloride, catalyzed by rhodium complexes like [Rh(cod)Cl]2/PPh3 . This reaction proceeds smoothly under mild conditions, producing the desired compound in high yields.

Industrial Production Methods: While specific industrial production methods for Diazene, bis(4-ethynylphenyl)- are not extensively documented, the general approach involves large-scale synthesis using similar catalytic systems and reaction conditions as those employed in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Diazene, bis(4-ethynylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the diazene moiety into amine groups.

    Substitution: Substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized phenyl derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Diazene, bis(4-ethynylphenyl)- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Bis(4-ethynylphenyl)dimethylsilane
  • 4,4’-Diethynylbiphenyl
  • 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene

Comparison: Diazene, bis(4-ethynylphenyl)- stands out due to its diazene moiety, which imparts unique redox properties and reactivity compared to other similar compounds. The presence of ethynylphenyl groups also enhances its potential for polymerization and material science applications .

Properties

IUPAC Name

bis(4-ethynylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c1-3-13-5-9-15(10-6-13)17-18-16-11-7-14(4-2)8-12-16/h1-2,5-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRWLWRXCLCEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476468
Record name Diazene, bis(4-ethynylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92792-15-9
Record name 1,2-Bis(4-ethynylphenyl)diazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92792-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazene, bis(4-ethynylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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